Enantiomeric Comparison: (-)-CACP ((1R,3S)) vs. (+)-CACP ((1S,3R)) at Human Recombinant GABA(C) Receptors
In a direct head-to-head study at human recombinant rho1 and rho2 GABA(C) receptors, the (-)-CACP ((1R,3S)) enantiomer is a moderate partial agonist, but it is 3- to 4-fold less potent than its (+)-CACP ((1S,3R)) counterpart. [1]
| Evidence Dimension | Functional Activity (EC50, partial agonist) |
|---|---|
| Target Compound Data | EC50 (rho1) = 78.5 +/- 3.5 µM; EC50 (rho2) = 63.8 +/- 23.3 µM |
| Comparator Or Baseline | (+)-CACP ((1S,3R)): EC50 (rho1) = 26.1 +/- 1.1 µM; EC50 (rho2) = 20.1 +/- 2.1 µM |
| Quantified Difference | (-)-CACP is 3.0-fold less potent at rho1 and 3.2-fold less potent at rho2 than (+)-CACP. |
| Conditions | Human homomeric rho1 and rho2 GABA(C) receptors expressed in Xenopus oocytes; two-electrode voltage clamp |
Why This Matters
This quantitative potency difference defines the required stereochemical purity for any experiment aimed at isolating GABA(C) receptor pharmacology; use of the racemate will confound results.
- [1] Chebib M, Duke RK, Allan RD, Johnston GA. The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. Eur J Pharmacol. 2001 Nov 2;430(2-3):185-92. View Source
